

Molecular structure and chemical properties of Sumatriptan Succinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sumatriptan Succinate*

Cat. No.: *B000871*

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of **Sumatriptan Succinate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of **Sumatriptan Succinate**. It includes detailed quantitative data, experimental protocols, and visualizations to support research and development activities.

Molecular Structure and Identification

Sumatriptan Succinate is the succinate salt of Sumatriptan, a synthetic drug belonging to the triptan class. It is chemically designated as 3-[2-(dimethylamino) ethyl]-N-methyl-indole-5-methanesulfonamide succinate (1:1).^[1] The active moiety, Sumatriptan, consists of an N,N-dimethyltryptamine core with an (N-methylsulfamoyl)methyl substituent at the 5-position of the indole ring.^[2] The succinate salt is formed by the reaction of sumatriptan with one equivalent of succinic acid.^{[3][4]}

The empirical formula for **Sumatriptan Succinate** is $C_{14}H_{21}N_3O_2S \cdot C_4H_6O_4$, and it has a molecular weight of 413.5 g/mol.^{[1][4][5]} The solid form used in commercially available drugs

is a crystalline solid.^[6] Several crystalline forms, or polymorphs, have been identified and are characterized by different powder X-ray diffraction (PXRD) patterns.^{[5][7]}

Structural Formula:

Caption: Sumatriptan's dual action on 5-HT1D and 5-HT1B receptors.

Quantitative Pharmacological and Pharmacokinetic Data

Sumatriptan's pharmacological activity is characterized by its high affinity for specific serotonin receptors. Its pharmacokinetic profile varies significantly with the route of administration, which is a critical consideration in drug development and clinical application.

Table 2: Receptor Binding Affinity of Sumatriptan

Receptor Subtype	Binding Affinity (Ki) / Potency (EC ₅₀)	Source(s)
5-HT _{1D}	Ki = 17 nM	[8][9][10]
5-HT _{1B}	Ki = 27 nM	[8][9][10]
5-HT _{1A}	Ki = 100 nM	[9][10]
5-HT _{1F}	EC ₅₀ = 247 nM	

Table 3: Key Pharmacokinetic Parameters of Sumatriptan (Human)

Parameter	Oral (100 mg)	Subcutaneous (6 mg)	Intranasal (20 mg)	Source(s)
Bioavailability	~14-15%	~96-97%	~25%	[1] [11] [12] [13]
T _{max} (Time to Peak Conc.)	1.5 h	10 min	1 - 1.75 h	[12]
C _{max} (Peak Plasma Conc.)	51 - 54 ng/mL	71 - 72 µg/L	13.1 - 16 ng/mL	[1] [12]
Elimination Half-Life (t _½)	~2.5 hours	~2 hours	~2 hours	[1] [11] [13]
Volume of Distribution (V _d)	2.7 L/kg	-	-	[1] [13]
Plasma Protein Binding	< 20%	-	-	[13]
Metabolism	Primarily by Monoamine Oxidase A (MAO-A)	[1] [11]		
Excretion	~60% renal, ~40% fecal	[1]		

Experimental Protocols

The following section details common experimental methodologies for the analysis of **Sumatriptan Succinate**.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a stability-indicating RP-HPLC method for the quantification of **Sumatriptan Succinate** in bulk and tablet dosage forms.

Methodology:

- Instrumentation: Waters HPLC system equipped with a photodiode array (PDA) detector. [14]2. Stationary Phase: Kromasil C18 column (150mm x 4.6 mm i.d., 5 μ m particle size). [14]3. Mobile Phase Preparation: Prepare a mixture of Phosphate buffer (pH 6.5) and Acetonitrile in a 75:25% v/v ratio. [14]Filter the mobile phase through a 0.45 μ m membrane filter and degas prior to use. [15]4. Chromatographic Conditions:
 - Flow Rate: 1.0 mL/minute. [14][16] * Detection Wavelength: 234 nm. [14] * Injection Volume: 10-20 μ L. [14][17] * Column Temperature: Ambient. [15]5. Standard Solution Preparation:
 - Accurately weigh ~10 mg of **Sumatriptan Succinate** reference standard and transfer to a 10 ml volumetric flask. [14] * Add 5 ml of diluent (mobile phase can be used as diluent), sonicate for 10 minutes to dissolve, then make up the volume. [14]This yields a stock solution of 1000 μ g/mL.
 - Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 0.2-1.2 μ g/mL). [14]6. Sample Preparation (Tablets):
 - Weigh and powder 20 tablets to determine the average weight. [14] * Transfer a quantity of powder equivalent to 100 mg of **Sumatriptan Succinate** to a 10 ml volumetric flask. [14] * Add ~5 ml of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up the volume. [14] * Filter the solution through a 0.45 μ m PTFE filter. [14]Dilute appropriately to fall within the calibration curve range.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards. [14]

Caption: General experimental workflow for RP-HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

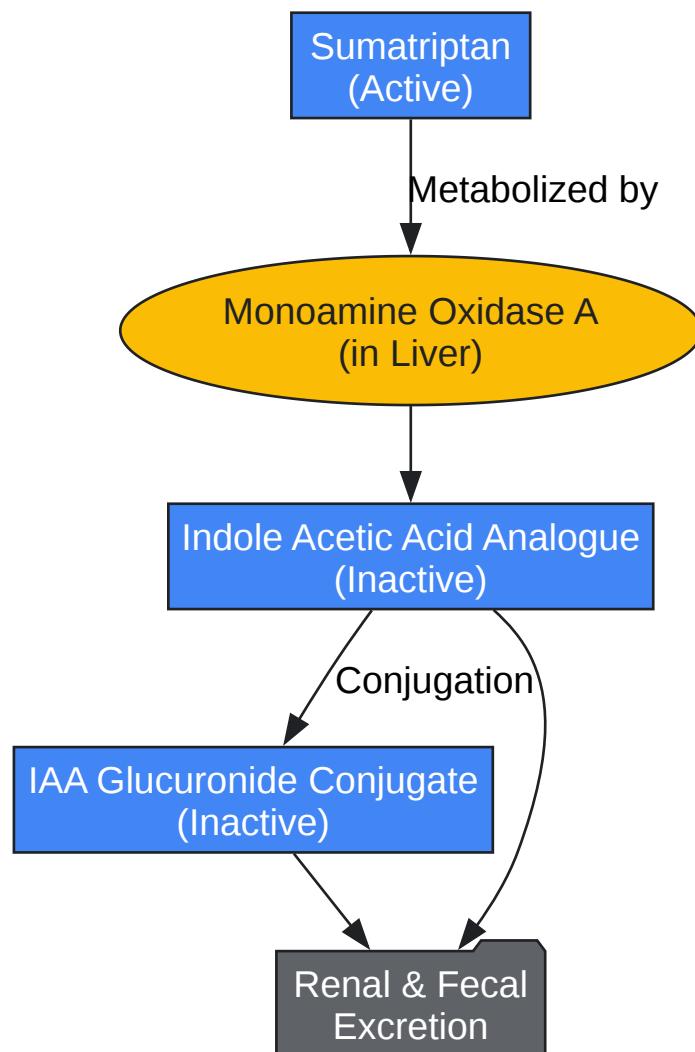
This protocol is for the determination of Sumatriptan in human plasma.

Methodology:

- Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. [18]2. Chromatographic Conditions:
 - Stationary Phase: C18 column.
 - Mobile Phase: A mixture of water, acetonitrile, and formic acid (e.g., 60:40:0.1 v/v/v). [18]3. Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+). [18] * Analysis Mode: Selected Reaction Monitoring (SRM). [18] * Transitions: Monitor the transition of the protonated molecular ion $[M+H]^+$ to a characteristic product ion.
 - Sumatriptan: m/z 296 \rightarrow m/z 58. [18] * Internal Standard (e.g., Atenolol): m/z 267 \rightarrow m/z 145. [18]4. Sample Preparation (Plasma):
 - To a plasma sample, add an internal standard (IS) solution (e.g., Atenolol).
 - Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and interferences. For LLE, an organic solvent like ethyl acetate can be used.
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- Analysis: Inject the prepared sample into the LC-MS/MS system. The concentration of Sumatriptan is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve prepared in blank plasma.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a method for the precise quantification of **Sumatriptan Succinate** in bulk or pharmaceutical formulations.


Methodology:

- Instrumentation: NMR Spectrometer (e.g., 400 MHz). [19]2. Reagents:

- Internal Standard (IS): Maleic acid. [20] * Solvent: Deuterium oxide (D₂O). [20]3. Sample Preparation:
 - Accurately weigh a specific amount of the **Sumatriptan Succinate** sample and the Maleic acid internal standard into a vial.
 - Dissolve the mixture in a precise volume of D₂O.
 - Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire the ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) for complete spin relaxation, which is crucial for accurate quantification.
 - Apply manual phase and baseline corrections to the acquired spectrum. [20]5. Quantification:
 - Select well-resolved, non-overlapping peaks for both the analyte and the internal standard.
 - **Sumatriptan Succinate**: A characteristic signal (e.g., at 4.43 ppm). [20] * Maleic acid (IS): Signal at 6.20 ppm. [20] * Integrate the selected peaks.
 - Calculate the concentration of **Sumatriptan Succinate** using the following formula:
 - Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
 - Where: I = Integral value, N = Number of protons for the integrated signal, M = Molecular weight, W = Weight, P = Purity of the standard.

Metabolism

Sumatriptan is primarily metabolized in the liver by monoamine oxidase A (MAO-A). [1] The major metabolite is an inactive indole acetic acid (IAA) analogue. This metabolite can be further conjugated with glucuronic acid before being excreted. [1] Approximately 60% of an oral dose is excreted in the urine, with the remainder found in the feces. [1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sumatriptan: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 103628-48-4,Sumatriptan succinate | lookchem [lookchem.com]

- 4. Sumatriptan Succinate | C18H27N3O6S | CID 59772 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. WO2004076403A1 - Sumatriptan crystalline forms, pharmaceutical compositions and methods - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004099140A1 - Novel crystalline forms of sumatriptan succinate - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sumatriptan Succinate | CAS:103628-48-4 | 5-HT1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Articles [globalrx.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. japsonline.com [japsonline.com]
- 16. ijpar.com [ijpar.com]
- 17. journalijdr.com [journalijdr.com]
- 18. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC
[pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- To cite this document: BenchChem. [Molecular structure and chemical properties of Sumatriptan Succinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b000871#molecular-structure-and-chemical-properties-of-sumatriptan-succinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com